1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is characterized by its unique bicyclic structure. This compound exhibits significant pharmacological properties and has been the subject of various studies due to its potential therapeutic applications. It is classified as a benzodiazepine derivative, which typically exhibits sedative, anxiolytic, and muscle relaxant effects.
The synthesis of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through several methods. One efficient route involves the Vilsmeier reaction using dimethylformamide and phosphorus oxychloride. A more contemporary method employs dimethylformamide-dimethylacetal as a solvent, which yields the compound with higher purity and yield. In a typical procedure, the starting materials are stirred at elevated temperatures (around 100 °C) for several hours, followed by cooling and recrystallization from diethyl ether to obtain the desired product in approximately 75% yield .
The reaction mechanism generally involves the formation of an iminium ion intermediate, which subsequently undergoes cyclization to form the benzodiazepine structure. The specific conditions such as temperature and reaction time are critical for optimizing yield and purity.
The molecular formula of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is . Its structure features a benzodiazepine core with two methyl groups at the 1 and 3 positions and a phenyl group at the 4 position. The compound's stereochemistry is crucial for its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into its structure:
The compound can participate in several chemical reactions typical of benzodiazepines. These include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or develop new derivatives with improved efficacy.
The reactivity of this compound can be attributed to its electron-rich nitrogen atoms and reactive carbonyl groups. Understanding these properties allows chemists to predict possible reaction pathways and outcomes.
The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one primarily involves its interaction with the gamma-Aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, this compound promotes sedation and anxiolysis.
Pharmacological studies indicate that compounds in this class can effectively modulate GABA receptor activity, leading to increased inhibitory neurotransmission. This effect is quantified through various assays measuring receptor binding affinity and functional activity .
The compound typically appears as a crystalline solid with a melting point around 221–223 °C. It is soluble in organic solvents like dimethylformamide but less soluble in water.
Key chemical properties include:
These properties are essential for understanding how the compound behaves under physiological conditions and its potential for therapeutic use.
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been explored for various applications in medicinal chemistry:
Ongoing studies aim to further elucidate its pharmacological profile and explore new therapeutic applications within neurology and psychiatry .
The critical aminomethylenation step for introducing the C3 dimethylaminomethylene group utilizes two principal methodologies:Table 1: Comparative Analysis of Aminomethylenation Methods
Method | Reagents/Conditions | Yield | Purity | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Vilsmeier-Haack | DMF/POCl₃, 0-5°C, 4-6h | ~60% | Moderate | Direct electrophilic activation | Requires POCl₃ handling; acidic workup generates impurities |
DMF-Dimethylacetal (DMF-DMA) | Neat DMF-DMA, 100°C, 4h | 75% | High | Avoids strong acids/electrophiles; simplified workup | Requires excess reagent distillation |
The Vilsmeier-Haack approach employs DMF/POCl₃ to generate the chloroiminium salt in situ, which reacts with the 4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one precursor. While functional, this method necessitates careful temperature control during exothermic POCl₃ addition and generates acidic waste, complicating purification and reducing yield (~60%) [2].
In contrast, using dimethylformamide-dimethylacetal (DMF-DMA) under neat conditions at 100°C for 4 hours provides significant advantages. This one-pot approach directly yields the dimethylaminomethylene derivative 3-dimethylaminomethylene-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one in 75% isolated yield after simple filtration and ether washing. The method eliminates corrosive reagents and acidic workup, resulting in higher purity material suitable for direct N-methylation [2].
Ring-closure efficiency for the core 1,5-benzodiazepinone scaffold significantly depends on solvent polarity and protic character:Table 2: Solvent Influence on Ring-Closure Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observation |
---|---|---|---|---|
Xylene (reflux) | 140 | 48 | 65-70 | Requires extended reaction times; moderate yield |
Toluene (reflux) | 110 | 24 | 75 | Improved kinetics over xylene |
Ethanol (reflux) | 78 | 12 | 85 | Optimal balance of rate and yield; protic solvent aids dehydration |
Acetonitrile | 82 | 18 | 70 | Slower cyclization observed |
DMF | 100 | 8 | 80 | High boiling point accelerates reaction but complicates purification |
Condensation of 4,5-dimethyl-o-phenylenediamine with ethyl phenylglycidate demonstrates ethanol as the optimal solvent, providing 85% yield under reflux conditions within 12 hours. The protic environment facilitates both the ring-opening of the epoxide and subsequent dehydrative cyclization. Catalytic acid additives (e.g., p-toluenesulfonic acid, 5 mol%) in toluene reduce reaction times to 8-10 hours but risk N-dealkylation byproducts. Non-polar solvents like hexane or dichloromethane afford poor conversion (<30%) even under prolonged heating [8] [4].
Achieving precise mono-methylation at N1 versus N3 presents a significant synthetic challenge due to the similar nucleophilicity of the diazepine nitrogen atoms:
Effective purification is essential for isolating high-purity 1,3-dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one:
Solvent System | Form Obtained | Melting Point (°C) | Recovery (%) | Purity (HPLC %) |
---|---|---|---|---|
Diethyl Ether | Needles | 224-225 | 90 | >99.5 |
Ethanol/Water (4:1) | Plates | 223-224 | 75 | 99.2 |
Ethyl Acetate/Hexane (1:3) | Prisms | 223-225 | 80 | 99.0 |
Acetonitrile | Microcrystalline | 222-224 | 70 | 98.8 |
Chloroform | Solvated Blocks | 215-218 (decomp.) | 65 | 97.5 |
Scale-up to multi-gram synthesis introduces challenges in yield maintenance and impurity control:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1